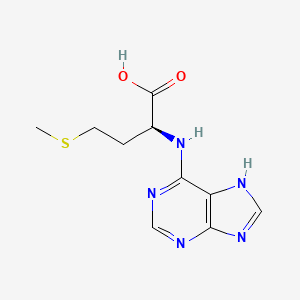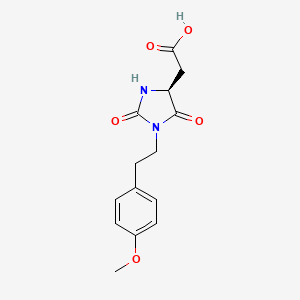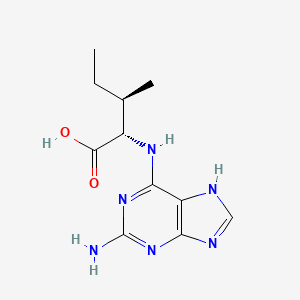
(2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid is a chiral compound that belongs to the class of amino acids. It features a purine base attached to an amino acid backbone, making it a unique molecule with potential applications in various scientific fields. The compound’s structure includes a purine ring system, which is a common motif in many biologically active molecules, including nucleotides and certain coenzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and L-leucine.
Coupling Reaction: The purine base is coupled with the amino acid backbone through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the amino group, facilitating the nucleophilic attack on the chloropurine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.
Automated Systems: Automated systems for reagent addition and product isolation to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The purine ring can undergo substitution reactions with electrophiles, leading to the formation of substituted purine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
Oxidized Derivatives: Products with additional oxygen-containing functional groups
Reduced Derivatives: Products with reduced functional groups
Substituted Purine Derivatives: Products with various substituents on the purine ring
科学研究应用
(2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including nucleotides and coenzymes.
Biology: Studied for its role in biochemical pathways and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of purine metabolism disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of (2S,3R)-2-((9H-purin-6-yl)amino)-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in purine metabolism, such as adenosine deaminase or xanthine oxidase.
Pathways: It may influence pathways related to nucleotide synthesis and degradation, impacting cellular processes such as DNA replication and repair.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar purine base, involved in energy transfer and signal transduction.
Guanosine: Another nucleoside with a purine base, playing a role in cellular signaling and metabolism.
L-leucine: An amino acid with a similar backbone, important for protein synthesis and metabolic regulation.
属性
IUPAC Name |
(2S,3R)-3-methyl-2-(7H-purin-6-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-3-6(2)7(11(17)18)16-10-8-9(13-4-12-8)14-5-15-10/h4-7H,3H2,1-2H3,(H,17,18)(H2,12,13,14,15,16)/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGDOBRQHPAGK-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-amino-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B7950583.png)



![2-methyl-5-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)benzoic acid](/img/structure/B7950604.png)


![2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B7950619.png)


![(S)-2-(((S)-7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)-2-phenylacetic acid](/img/structure/B7950636.png)
